molecular formula C22H24ClN3O2 B2946827 N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide CAS No. 333445-77-5

N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide

Cat. No.: B2946827
CAS No.: 333445-77-5
M. Wt: 397.9
InChI Key: FZZKXYZKZSGQJS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide (CAS: 333445-77-5, 1346617-18-2) is a synthetic hydroxyquinoline derivative with a molecular formula of C₂₂H₂₄ClN₃O₂ and a molecular weight of 397.90 g/mol . The compound features a 5-chloro-8-hydroxyquinolin-7-yl core linked via a benzhydryl bridge to a 4-(dimethylamino)phenyl group and a 2-methylpropanamide moiety.

Synonyms and Applications The compound is recognized under multiple identifiers, including TCMDC-123643, CHEMBL530654, and BAS 02169250, suggesting its exploration in drug discovery and chemical biology contexts . Hydroxyquinoline derivatives are historically noted for antimicrobial and metal-chelating properties, though specific biological data for this compound remain undisclosed in the provided evidence.

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-13(2)22(28)25-19(14-7-9-15(10-8-14)26(3)4)17-12-18(23)16-6-5-11-24-20(16)21(17)27/h5-13,19,27H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZKXYZKZSGQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Implications

Analog 1: CBA-1 (N-((5-Chloro-8-hydroxyquinolin-7-yl)(4-(diethylamino)phenyl)-methyl)butyramide)
  • Key Differences: Amine Substituent: Diethylamino (-N(C₂H₅)₂) vs. dimethylamino (-N(CH₃)₂) in the target compound. Amide Chain: Butyramide (linear C₄) vs. 2-methylpropanamide (branched C₄).
  • The linear butyramide may alter steric hindrance and hydrogen-bonding capacity relative to the branched 2-methylpropanamide .
Analog 2: N-[(8-Hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide (CAS 332173-87-2)
  • Key Differences: Quinoline Substituent: Lacks the 5-chloro group. Aromatic Group: Simple phenyl vs. 4-(dimethylamino)phenyl.
  • The phenyl group lacks the electron-donating dimethylamino moiety, altering electronic properties and solubility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
Target Compound C₂₂H₂₄ClN₃O₂ 397.90 5-Cl, 8-OH-quinoline; 4-(N,N-dimethylamino)phenyl; 2-methylpropanamide Commercial availability
CBA-1 C₂₃H₂₆ClN₃O₂ ~412.92* 5-Cl, 8-OH-quinoline; 4-(N,N-diethylamino)phenyl; butyramide Impurity-prone synthesis
CAS 332173-87-2 (Phenyl analog) C₂₀H₂₀N₂O₂ 332.39 8-OH-quinoline; phenyl; 2-methylpropanamide Simpler structure

*Calculated based on structural similarity to the target compound.

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